(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone
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Overview
Description
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone is a chemical compound that features a benzodioxin ring system fused with an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone typically involves the reaction of 1,4-benzodioxane-6-amine with 3-chlorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzodioxin compounds .
Scientific Research Applications
Chemistry
In chemistry, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound is investigated for its potential to treat various diseases, including cancer and neurodegenerative disorders. Its unique structure allows it to interact with multiple biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, as an enzyme inhibitor, it may block the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a chlorophenyl group.
(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane-1-carbonitrile group instead of a chlorophenyl group.
Uniqueness
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone is unique due to the presence of both an amino group and a chlorophenyl group on the benzodioxin ring system. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(8-12(11)17)20-5-4-19-13/h1-3,6-8H,4-5,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWIELKPPZVBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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